molecular formula C10H15N B012188 Pyridine, 2-methyl-3-(2-methylpropyl)-(9CI) CAS No. 110824-06-1

Pyridine, 2-methyl-3-(2-methylpropyl)-(9CI)

Cat. No.: B012188
CAS No.: 110824-06-1
M. Wt: 149.23 g/mol
InChI Key: OENODJPDTAXGNG-UHFFFAOYSA-N
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Description

3-Isobutyl-2-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an isobutyl group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-2-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of 3-Isobutyl-2-methylpyridine may involve catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the isobutyl group onto the pyridine ring. This method offers high yields and selectivity under mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine compounds.

Scientific Research Applications

3-Isobutyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-3-methylpyridine
  • 3-Isobutyl-4-methylpyridine
  • 2-Isobutyl-5-methylpyridine

Uniqueness

3-Isobutyl-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

CAS No.

110824-06-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-methyl-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3

InChI Key

OENODJPDTAXGNG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)CC(C)C

Canonical SMILES

CC1=C(C=CC=N1)CC(C)C

Synonyms

Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI)

Origin of Product

United States

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